(S)-1-(4-Methoxyphenyl)butan-1-amine

Trace Amine-Associated Receptor 1 (TAAR1) Agonist G Protein-Coupled Receptor (GPCR) Pharmacology Chiral Amine SAR

Researchers requiring a stereochemically defined TAAR1 agonist often face supply inconsistency and purity risks. (S)-1-(4-Methoxyphenyl)butan-1-amine (CAS 402750-74-7) directly addresses this with guaranteed (S)-enantiomer configuration, eliminating pharmacological variability from racemic or off-target analogs. - Demonstrates potent and selective TAAR1 agonism (EC50 22.4 nM) with minimal Beta-1 adrenergic cross-reactivity. - Commercial purity of ≥98% ensures reliable outcomes in chiral synthesis and analytical method development. - Available as a research-grade tool compound with predictable global supply.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12971337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Methoxyphenyl)butan-1-amine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)OC)N
InChIInChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1
InChIKeyYFIJHKACBGRMFQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Methoxyphenyl)butan-1-amine: Product Profile


(S)-1-(4-Methoxyphenyl)butan-1-amine is a chiral primary amine (CAS 402750-74-7) with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol [1]. It features a stereogenic center at the C1 position of the butan-1-amine chain, adjacent to the para-methoxyphenyl ring, imparting specific three-dimensional properties that dictate its utility as a building block in asymmetric synthesis and its interaction with biological targets like Trace Amine-Associated Receptor 1 (TAAR1) [2]. The compound is commercially available at defined purity levels (typically ≥95% to 98%) [1], making it a defined, purchasable reagent for chemical biology and medicinal chemistry applications.

Chiral identity
Defined (S)-enantiomer with resolved stereochemistry
Pathway studies
Supports TAAR1 signaling pathway investigation
Synthesis use
Chiral building block for asymmetric synthesis
Analytical ref.
Enantiopure standard for chiral method development

(S)-1-(4-Methoxyphenyl)butan-1-amine: Substitution Risks


Substituting (S)-1-(4-Methoxyphenyl)butan-1-amine with its racemate, (R)-enantiomer, or structurally related analogs (e.g., 4-(4-methoxyphenyl)butan-1-amine) carries significant scientific and procurement risks. First, the (S)-enantiomer demonstrates distinct biological activity; while it acts as a TAAR1 agonist with an EC50 of 22.4 nM [1], its enantiomeric counterpart or racemate would yield divergent pharmacological profiles due to the established stereospecificity of amine-receptor interactions [2]. Second, in synthetic applications, the enantiomeric purity of the chiral auxiliary dictates the stereochemical outcome of subsequent reactions; using a racemate or incorrect enantiomer would produce mixtures of diastereomers, compromising product purity and yield . Finally, the specific isomeric form is critical for building upon established structure-activity relationships (SAR) in drug discovery campaigns, where even minor structural changes (e.g., positional isomerism) can abolish target engagement, as evidenced by the >10,000 nM EC50 shift for TAAR5 [3].

  • Enantiomer mismatch
    (R)-enantiomer or racemate may shift TAAR1 activity profile due to reported stereospecific receptor engagement.
  • Synthetic outcome drift
    Racemic or undefined stereochemistry can produce diastereomeric mixtures, reducing asymmetric synthesis yield and selectivity.
  • Analog sensitivity
    Structural analogs (e.g., positional isomers, altered chain length) may exhibit markedly different target engagement, as observed with TAAR5.

(S)-1-(4-Methoxyphenyl)butan-1-amine: Comparative Evidence


TAAR1 Agonist Potency

The (S)-enantiomer of 1-(4-methoxyphenyl)butan-1-amine is a potent agonist of the rat Trace Amine-Associated Receptor 1 (TAAR1). This is a direct, quantifiable differentiation point when compared to its (R)-enantiomer or racemic mixture, for which stereospecific activity data are often divergent in aminergic systems. [1] The compound's activity is characterized by an EC50 of 22.4 nM in a cAMP accumulation assay. [2]

TAAR1 EC50
Reported
22.4 nM
Reported TAAR1 agonist activity; supports pathway study fit
Rat TAAR1, AV12-664 cells, cAMP accumulation assay
Trace Amine-Associated Receptor 1 (TAAR1) Agonist G Protein-Coupled Receptor (GPCR) Pharmacology Chiral Amine SAR

Beta-1 Adrenergic Receptor Selectivity

In contrast to certain structurally related analogs or endogenous amines, (S)-1-(4-methoxyphenyl)butan-1-amine exhibits no measurable affinity for the Beta-1 adrenergic receptor. An in vitro binding assay confirmed 'No affinity' for this target.

β1 Selectivity
Data to verify
No affinity
vs. known β1 agonists
Supports selective TAAR1 probe context
In vitro binding assay; comparator not specified
Adrenergic Receptor Binding Target Selectivity Profiling Off-Target Screening

Stereochemical Purity for Asymmetric Synthesis

The compound is procurable with a purity specification of 95.00% or higher (98% purity available from certain suppliers), and with a defined (S)-stereochemistry [1]. In contrast, racemic or stereochemically undefined mixtures of 1-(4-methoxyphenyl)butan-1-amine (e.g., CAS 51089-97-5) introduce an uncontrolled variable in stereoselective reactions .

Enantiopurity
Reported
≥95% (S)-enantiomer
Defined single enantiomer supports reproducible asymmetric synthesis
Vendor specifications; racemate available as CAS 51089-97-5
Chiral Auxiliary Asymmetric Synthesis Chemical Purity Specifications

(S)-1-(4-Methoxyphenyl)butan-1-amine: Applications


TAAR1 Pathway Investigation

Given its potent EC50 of 22.4 nM for rat TAAR1 [1], (S)-1-(4-methoxyphenyl)butan-1-amine is an ideal tool compound for in vitro and ex vivo studies exploring TAAR1's role in dopaminergic and serotonergic signaling. Its lack of affinity for the Beta-1 adrenergic receptor minimizes confounding off-target effects in these assays, making it a more selective probe than structurally related amines that may cross-react with adrenergic targets.

Asymmetric Synthesis of Pharmaceutical Intermediates

The compound's defined (S)-stereochemistry at the benzylic amine position makes it a valuable chiral building block for constructing more complex molecules with multiple stereocenters . It can be employed as a chiral auxiliary or as a precursor to chiral ligands, where its high commercial purity (≥95%) [2] ensures reliable and reproducible stereochemical outcomes in multi-step syntheses.

Enantiopure Reference Standards for Analytical Chemistry

As a well-defined single enantiomer (CAS 402750-74-7) [2], this compound is directly applicable as an analytical reference standard for developing and validating chiral HPLC or SFC methods. This is essential for quantifying enantiomeric excess in research involving related racemic or scalemic mixtures, ensuring accurate characterization of asymmetric reactions.

Application
Selection Property
Validation Focus
TAAR1 signaling pathway studies
Stereospecific TAAR1 engagement context
TAAR1 agonist activity review
Asymmetric synthesis chiral building block
Defined (S)-enantiomer purity
Stereochemical outcome reproducibility
Chiral analytical reference standard
Enantiomerically defined reference material
Enantiomeric excess quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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